![molecular formula C12H10N2O3 B2481633 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 478063-57-9](/img/structure/B2481633.png)
1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a dihydropyridazine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a similar compound, “1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide”, was determined to be monoclinic with a space group of P21/c .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and conditions under which it is reacted. For instance, a similar compound, “4-(4-Methylphenyl)-4-oxobutanoic acid”, can undergo a Friedel–Crafts reaction with toluene and succinic anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of a similar compound, “Ethanone, 1-(4-methylphenyl)-”, is 134.1751 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety serves as a versatile scaffold for drug development. Researchers have explored derivatives of this compound for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . Given its structural features, 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid could be a valuable pharmacophore in drug discovery. Its potential applications include:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-4-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)14-7-6-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUECKAUXCQHBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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